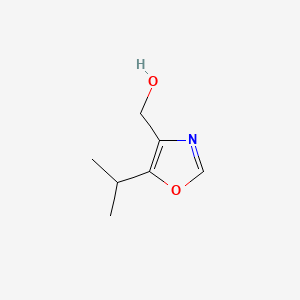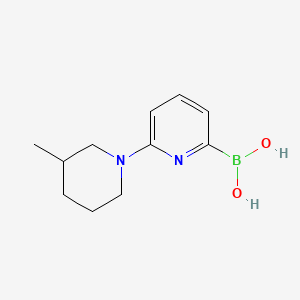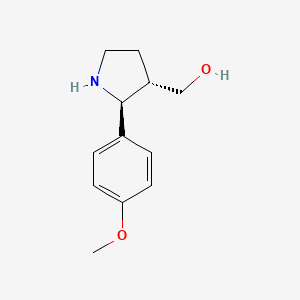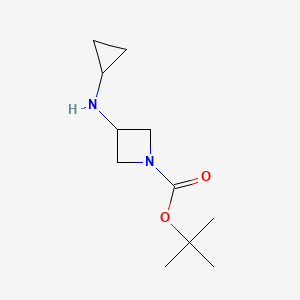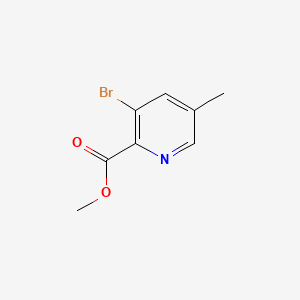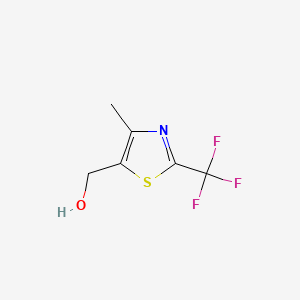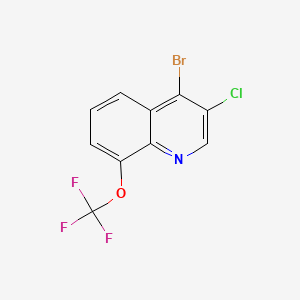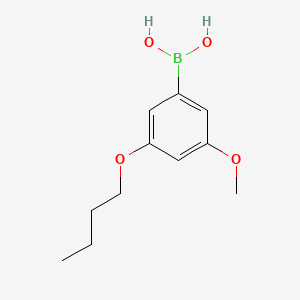![molecular formula C38H24N6O2 B596204 BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 CAS No. 1219827-28-7](/img/no-structure.png)
BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is a chemical compound with the molecular formula C38H24N6O2 . It is also known by its synonyms: BP-OXD-BPY; 6,6’-Bis(5-[1,1’-biphenyl]-3-yl-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine .
Molecular Structure Analysis
The molecular structure of BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 consists of two bipyridyl oxadiazole units attached to a benzene ring . The molecular weight of the compound is 596.64 g/mole .Physical And Chemical Properties Analysis
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 has a UV absorption at 319 nm (in THF) and photoluminescence at 372 nm (in THF) . The compound has a high thermal stability with a TGA (Thermogravimetric Analysis) value of >350 °C (0.5% weight loss) .Aplicaciones Científicas De Investigación
Photodetector Enhancements
The compound l,3-bis [2-(2,20-bipyridin-6-yl)-1,3,4-oxadiazol-5-yl]-benzene (Bpy-OXD) has been utilized in the development of GaN metal–insulator-semiconductor (MIS) photodetectors (PDs). These PDs, incorporating Bpy-OXD insulating layers, show significant improvements in dark current and photocurrent ratios, demonstrating the compound's potential in enhancing photodetector efficiency and performance (Chin-Hsiang Chen, Ming-Han Yang, & Wei-Chi Lin, 2014).
Organic Photovoltaics Applications
Bpy-OXD-related compounds have found applications in the synthesis of π-conjugated polymers, which are integral to organic photovoltaic (OPV) devices. These polymers, designed with oxadiazole (OXD) or thiadiazole (TD) units, demonstrate high open-circuit voltage (Voc) values and improved field-effect transistor (FET) mobilities, indicating their significance in enhancing OPV performance and efficiency (Tomoya Higashihara, Hung‐Chin Wu, Tetsunari Mizobe, Chien Lu, M. Ueda, & Wen‐Chang Chen, 2012).
Organic Light-Emitting Diodes (OLEDs) Enhancement
The synthesis and implementation of bis(1,3,4-oxadiazole) systems, like PDPyDP, in OLEDs using MEH−PPV as the emissive material have shown improvements in device efficiency. These materials act effectively as electron-injection/hole-blocking layers, significantly enhancing the efficiency of bilayer OLEDs compared to single-layer devices. This advancement underscores the potential of Bpy-OXD derivatives in developing more efficient OLEDs (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).
Electrophosphorescence Efficiency
In electrophosphorescent red OLEDs, the use of a thin Bpy-OXD layer as a cleaving layer has significantly increased luminance and current efficiency. This improvement is attributed to the balanced carrier injection and enhanced exciton utilization rate in double emitting layers, highlighting Bpy-OXD's role in developing high-efficiency electrophosphorescent devices (Chin-Hsiang Chen, Kuo-Run Wang, Yu-Hsuan Tsai, Shuo-Fu Yen, Peng-Yin Su, & Chung-Fu Cheng, 2011).
Direcciones Futuras
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is used in the field of Organic Light-Emitting Diode (OLED) materials . It has excellent electron accepting, electron transporting, and hole blocking abilities . It can be used with electron donating materials to create highly efficient OLED devices . The future directions of this compound could be in the development of more efficient and durable OLED devices.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for BP-OXD-Bpy involves the reaction of two different starting materials, 5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl and 6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2, with a coupling agent to form the final product. The reaction is carried out in several steps to ensure high yield and purity of the product.", "Starting Materials": [ "5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl", "6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl and 6,6/-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add the coupling agent to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate.", "Step 4: Characterize the final product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
Número CAS |
1219827-28-7 |
Fórmula molecular |
C38H24N6O2 |
Peso molecular |
596.65 |
Nombre IUPAC |
2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H |
Clave InChI |
GTPNJFWMUYHPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)

